5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
Description
Historical Context and Significance of Fused Bicyclic Heterocycles in Chemical Biology Research
The history of heterocyclic chemistry dates back to the 19th century, running parallel to the development of organic chemistry. wikipedia.org Fused bicyclic heterocycles, which feature two joined rings with at least one non-carbon atom, are pervasive in the life sciences. airo.co.in They form the core structures of essential biomolecules, including nucleic acids (purines and pyrimidines), and are present in a majority of pharmaceuticals. wikipedia.orgresearchgate.net The significance of these scaffolds lies in their rigid, three-dimensional structures which can be precisely decorated with functional groups to facilitate specific interactions with biological targets like enzymes and receptors. This structural feature, combined with their rich electronic properties, makes them ideal candidates for drug design and chemical biology probes. airo.co.inirb.hr
Overview of the Imidazo[4,5-b]pyridine Moiety as a Privileged Scaffold
The imidazo[4,5-b]pyridine ring system is recognized in medicinal chemistry as a "privileged scaffold". irb.hr This designation is attributed to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus appearing in a wide range of biologically active compounds. The primary reason for the imidazo[4,5-b]pyridine moiety's privileged status is its structural analogy to naturally occurring purines. eco-vector.comnih.gov This resemblance allows these compounds to interact with biological systems that recognize purines, leading to a broad spectrum of activities. irb.hrnih.gov
Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological properties, including roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. eco-vector.comnih.gov The versatility of the imidazo[4,5-b]pyridine core allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its biological activity and selectivity. nih.gov This adaptability has made it a central building block in the development of novel therapeutic agents for numerous diseases. irb.hrnih.gov
Rationale for Investigating 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine
The specific compound, this compound, has been singled out for investigation due to the unique combination of its core scaffold and specific substituents. The rationale is built upon the established biological importance of the imidazo[4,5-b]pyridine nucleus and the anticipated influence of the methyl and phenyl groups on its activity profile.
The substitution pattern on the imidazo[4,5-b]pyridine core is critical in determining the compound's biological effects. nih.gov The presence of a phenyl group at the 2-position is a common feature in many bioactive derivatives. For instance, 2-phenylimidazo[4,5-b]pyridines have been investigated for their potential to treat human African trypanosomiasis by inhibiting methionyl-tRNA synthetase. nih.govnih.gov The phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. Furthermore, it serves as a versatile anchor point for additional functionalization to modulate activity. mdpi.com
The methyl group at the 5-position of the pyridine (B92270) ring is also expected to significantly influence the molecule's properties. The introduction of a methyl group can impact the compound's lipophilicity, metabolic stability, and steric profile. While N-methylation at other positions has sometimes been shown to decrease activity in certain contexts, substitution on the pyridine ring itself can markedly increase antiproliferative activity. nih.govresearchgate.net The specific placement at the 5-position can alter the electron distribution within the heterocyclic system, potentially enhancing binding affinity to target proteins.
The rationale for studying this compound is strengthened by comparing it to other known bioactive analogs. The modification of this scaffold has yielded compounds with a wide array of activities, from anticancer to antiviral and antibacterial. mdpi.com For example, certain bromo-substituted derivatives of 2-phenyl-1H-imidazo[4,5-b]pyridine have shown potent and selective antiproliferative activity against colon carcinoma cell lines. mdpi.comnih.gov Other analogs have demonstrated antiviral activity against viruses such as the respiratory syncytial virus (RSV). mdpi.com
The table below presents a comparison of this compound with other reported analogs, illustrating how small structural changes can lead to diverse biological activities. This comparative analysis underscores the potential for discovering novel biological functions by exploring specific substitution patterns on this privileged scaffold.
| Compound Name | Substituents | Reported Biological Activity |
|---|---|---|
| This compound | R1=CH₃, R2=H, R3=Phenyl | Investigational compound with potential based on substituent effects. |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | R1=H, R2=H, R3=Phenyl | Precursor for derivatives with antiproliferative and antiviral activities. mdpi.com |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | R1=H, R2=Br, R3=Phenyl | Selective antiproliferative activity against colon carcinoma; moderate antiviral activity against RSV. mdpi.com |
| Imidazo[4,5-b]pyridine 20 (Specific structure in source) | Complex substituents | Inhibitor of methionyl-tRNA synthase in T. brucei. nih.gov |
| 2,6-diphenyl-imidazo[4,5-b]pyridine | R1=H, R2=Phenyl, R3=Phenyl | Investigated as potential therapeutic agents for dysferlinopathies. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-9-7-8-11-13(14-9)16-12(15-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGWNLOCZYTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517238 | |
| Record name | 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88406-57-9 | |
| Record name | 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Phenyl 1h Imidazo 4,5 B Pyridine and Its Derivatives
Classical Cyclocondensation Approaches
Traditional methods for the construction of the imidazo[4,5-b]pyridine core often rely on the cyclocondensation of ortho-diaminopyridine precursors with appropriate C1 synthons. These well-established reactions provide a direct and versatile route to the desired heterocyclic framework.
Reactions of Diaminopyridine Precursors with Carboxylic Acid Derivatives
A common and straightforward method for the synthesis of 2-substituted imidazo[4,5-b]pyridines involves the condensation of a diaminopyridine with a carboxylic acid or its derivative. semanticscholar.org This reaction is typically promoted by a dehydrating agent at elevated temperatures. For instance, the reaction of 2,3-diaminopyridine (B105623) with a carboxylic acid in polyphosphoric acid (PPA) can yield the corresponding imidazopyridine in good yields, often around 75%, particularly when microwave irradiation is employed. semanticscholar.org
An efficient synthesis of 1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine, a derivative of the target compound, has been achieved through the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid. researchgate.net This approach highlights the utility of appropriately substituted diaminopyridines to introduce substituents at the N1-position of the imidazo[4,5-b]pyridine ring system.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), Heat/Microwave | 2-Substituted-1H-imidazo[4,5-b]pyridine | ~75% | semanticscholar.org |
| 2-Amino-3-methylaminopyridine | Phenylacetic Acid | Heat | 1-Methyl-2-benzyl-1H-imidazo[4,5-b]pyridine | Not Specified | researchgate.net |
Aldehyde-Mediated Cyclization Protocols
Aldehydes serve as effective C1 synthons for the construction of the 2-substituted imidazo[4,5-b]pyridine core. The reaction of a diaminopyridine with an aldehyde, followed by an oxidative cyclization, is a widely used strategy. An environmentally friendly approach involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which proceeds via an air-oxidative cyclocondensation to afford 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83–87%). mdpi.com
Another variation of this method involves the reaction of 2,3-diaminopyridine with the sodium bisulfite adduct of benzaldehydes. nih.gov A one-step synthesis of 3H-imidazo[4,5-b]pyridines has also been reported through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). mdpi.com
| Diaminopyridine Precursor | Aldehyde | Key Reagents/Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Heat, Air Oxidation | 2-Aryl-1H-imidazo[4,5-b]pyridine | 83-87% | mdpi.com |
| 2,3-Diaminopyridine | Benzaldehyde (B42025) Sodium Bisulfite Adduct | Not Specified | 2-Phenyl-1H-imidazo[4,5-b]pyridine | Not Specified | nih.gov |
| 2-Nitro-3-aminopyridine | Aldehydes | Sodium Dithionite (Na₂S₂O₄) | 2-Substituted-3H-imidazo[4,5-b]pyridine | Not Specified | mdpi.com |
Strategies Utilizing Orthoesters
Orthoesters, such as triethyl orthoformate and its analogs, are valuable reagents for the synthesis of imidazo[4,5-b]pyridines, particularly for introducing a hydrogen or an alkyl group at the C2-position. The cyclization of 2,3-diaminopyridine can be achieved by refluxing it in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid, to produce imidazo[4,5-b]pyridine and its 2-methyl derivative in high yields of 83% and 78%, respectively. semanticscholar.org This method provides a direct route to the parent heterocycle and simple alkyl-substituted derivatives.
| Diaminopyridine | Orthoester | Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Triethyl Orthoformate | Reflux, then HCl | 1H-Imidazo[4,5-b]pyridine | 83% | semanticscholar.org |
| 2,3-Diaminopyridine | Triethyl Orthoacetate | Reflux, then HCl | 2-Methyl-1H-imidazo[4,5-b]pyridine | 78% | semanticscholar.org |
Modern Synthetic Advancements and Catalytic Systems
In recent years, modern synthetic methodologies, particularly those employing transition metal and Lewis acid catalysts, have emerged as powerful tools for the construction of the imidazo[4,5-b]pyridine scaffold. These catalytic systems often offer milder reaction conditions, improved regioselectivity, and broader substrate scope compared to classical methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Amide Coupling)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic compounds. A notable advancement in the synthesis of imidazo[4,5-b]pyridines is the palladium-catalyzed amide coupling reaction. organic-chemistry.orgnih.gov This method involves the coupling of 3-amino-2-chloropyridines with primary amides, followed by an in-situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. organic-chemistry.org This approach provides a facile and regioselective route to N1-substituted imidazo[4,5-b]pyridines, which can be challenging to access through traditional methods. organic-chemistry.org The reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), in combination with a suitable ligand, like Me₄tBu-XPhos, and a base. organic-chemistry.org
| 2-Chloro-3-aminopyridine Derivative | Primary Amide | Catalyst/Ligand | Product | Yield | Reference |
| 3-Alkyl/Arylamino-2-chloropyridine | Various Primary Amides | Pd₂(dba)₃ / Me₄tBu-XPhos | N1-Alkyl/Aryl-2-substituted-1H-imidazo[4,5-b]pyridine | 51-99% | organic-chemistry.orgnih.gov |
Lewis Acid-Catalyzed Reactions (e.g., Zinc Triflate)
Lewis acids can effectively catalyze the cyclocondensation reactions leading to the formation of imidazopyridine systems by activating the carbonyl group of aldehydes or other electrophiles. While a specific example for the synthesis of 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine using zinc triflate was not found, the utility of zinc-based Lewis acids in the synthesis of related imidazopyridine isomers is well-documented. For instance, zinc triflate has been reported to catalyze the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com Additionally, zinc chloride has been employed as a catalyst in the multicomponent synthesis of imidazo[1,2-a]pyridines. csu.edu.au These examples suggest the potential of Lewis acids like zinc triflate to facilitate the synthesis of the target imidazo[4,5-b]pyridine system, likely through the activation of the carbonyl component in a reaction with a diaminopyridine precursor.
| Isomer Synthesized | Lewis Acid Catalyst | Reactants | General Outcome | Reference |
| Imidazo[4,5-c]pyridine derivatives | Zinc Triflate | Diaminopyridine, Aldehyde/Carboxylic Acid derivative | Catalyzes cyclocondensation | jscimedcentral.com |
| Imidazo[1,2-a]pyridine derivatives | Zinc Chloride | 2-Aminopyridine, Aldehyde, Isocyanide | Catalyzes multicomponent reaction | csu.edu.au |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazo[4,5-b]pyridine derivatives. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
In the context of synthesizing imidazo[4,5-b]pyridine analogues, microwave irradiation has been effectively utilized in the key cyclocondensation step. For instance, the one-pot synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been successfully achieved under microwave irradiation using glacial acetic acid as a catalyst in solvent-free conditions. jetir.org This approach offers notable advantages, including the use of an inexpensive and readily available catalyst, procedural simplicity, and rapid reaction times, typically within 1-3 minutes, affording high yields. jetir.org
A common route to the 2-phenyl-1H-imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with benzaldehyde or its derivatives. While specific microwave-assisted synthesis data for this compound is not extensively detailed in the reviewed literature, the synthesis of related imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives provides a relevant model. In this case, microwave irradiation at 200 W and 100 °C for 60-80 minutes facilitated a sequential two-step, one-pot multicomponent reaction to afford the target compounds in moderate to good yields (46%-80%). nih.gov This demonstrates the potential of microwave energy to drive the formation of the imidazole ring within a fused heterocyclic system.
The table below summarizes typical conditions and outcomes for microwave-assisted synthesis of related imidazole-containing heterocycles, which can be extrapolated for the synthesis of the target compound.
| Reactants | Catalyst | Solvent | Microwave Parameters | Yield (%) | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, ammonium (B1175870) acetate (B1210297) | p-toluenesulfonic acid | Ethyl alcohol | 200 W, 100 °C, 60-80 min | 46-80 | nih.gov |
| Benzil, ammonium acetate, substituted benzaldehydes | Glacial acetic acid | Solvent-free | 800 W | High | jetir.org |
| 3-formyl-chromone, 2-amino-pyridine, tert-butylisocyanide | NH4Cl | EtOH | 100 W, 15 min | 36 | mdpi.com |
Phase Transfer Catalysis for N-Alkylation and Derivatization
Phase-transfer catalysis (PTC) is a valuable technique for the N-alkylation of heterocyclic compounds, including the imidazo[4,5-b]pyridine scaffold. This method facilitates the reaction between reactants in immiscible phases, typically a solid-liquid or liquid-liquid system, through the use of a phase-transfer catalyst that transports one of the reacting species across the phase boundary. acsgcipr.org This approach often allows for milder reaction conditions, the use of inexpensive inorganic bases, and enhanced reaction rates. acsgcipr.org
For the N-alkylation of imidazo[4,5-b]pyridine derivatives, solid-liquid PTC is commonly employed. In a typical procedure, the parent heterocycle is treated with an alkylating agent in the presence of a base, such as potassium carbonate, and a catalytic amount of a quaternary ammonium salt, like tetra-n-butylammonium bromide (TBAB), in a non-polar organic solvent. uctm.edu
The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under PTC conditions has been reported to yield a mixture of regioisomers. researchgate.net The reaction can lead to substitution at different nitrogen atoms within the heterocyclic core, highlighting the importance of regioselectivity in these transformations. For instance, the reaction with benzyl (B1604629) bromide or ethyl 2-bromoacetate can result in alkylation at the N3 and N4 positions. researchgate.net
The choice of catalyst and reaction conditions can influence the efficiency and outcome of the N-alkylation. The general procedure for the N-alkylation of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines using allyl bromide or propargyl bromide under PTC conditions involves stirring a mixture of the imidazo[4,5-b]pyridine, potassium carbonate, and TBAB in DMF, followed by the addition of the alkylating agent. uctm.edu This method has been shown to produce the desired N-alkylated products in good yields, ranging from 54% to 87%. uctm.edu
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines | Allyl bromide | TBAB | K2CO3 | DMF | Good | uctm.edu |
| 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines | Propargyl bromide | TBAB | K2CO3 | DMF | Good | uctm.edu |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide, Ethyl 2-bromoacetate | Not specified | Not specified | Not specified | Not specified | researchgate.net |
Synthetic Pathways to the this compound Core
Regioselective Synthesis Strategies
The regioselective synthesis of the this compound core is crucial for controlling the substitution pattern and, consequently, the biological activity of the final compounds. The primary method for constructing this scaffold involves the condensation of a suitably substituted diaminopyridine with a carboxylic acid or its derivative. For the target compound, this would entail the reaction of 5-methyl-2,3-diaminopyridine with benzaldehyde or a related precursor.
The synthesis of 4H-imidazo[4,5-b]pyridines can be achieved by reacting 2,3-diaminopyridine with sodium metabisulfite (B1197395) adducts of corresponding benzaldehydes. nih.gov This method provides a direct route to the 2-phenyl-substituted imidazo[4,5-b]pyridine core. The regioselectivity of the initial cyclization is dictated by the structure of the starting diaminopyridine.
Further functionalization, particularly N-alkylation, presents a significant challenge in terms of regioselectivity. The imidazo[4,5-b]pyridine system has multiple nitrogen atoms that can potentially be alkylated. Studies on the N-alkylation of related 2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have shown that the reaction can yield a mixture of regioisomers. nih.gov For example, alkylation of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with 4-chlorobenzyl bromide or butyl bromide in the presence of potassium carbonate in DMF predominantly leads to the formation of N4 and N3 regioisomers. nih.gov The precise ratio of these isomers can be influenced by steric and electronic factors of both the substrate and the alkylating agent. Advanced NMR techniques, such as 2D-NOESY and HMBC, are often employed to definitively determine the structure of the resulting regioisomers. nih.gov
Yield Optimization and Reaction Condition Studies
Optimizing the yield and reaction conditions is a critical aspect of developing efficient synthetic routes to this compound and its derivatives. Several factors, including the choice of reactants, catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.
In the construction of the imidazo[4,5-b]pyridine core, the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid has been reported as a key step in an efficient synthesis of 1-methylimidazo[4,5-b]pyridine derivatives. researchgate.net While this example illustrates the formation of an N-methylated analogue, the underlying principle of optimizing the cyclization step is broadly applicable.
For the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives, a one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate in the presence of a catalytic amount of iodine under solvent-free conditions has been shown to produce excellent yields (89-95%). scholarsresearchlibrary.com This method is rapid and efficient for a variety of aromatic aldehydes. scholarsresearchlibrary.com Optimization studies revealed that 10 mol% of iodine was sufficient to catalyze the reaction effectively. scholarsresearchlibrary.com
Yields in the synthesis of related heterocyclic systems have been shown to be highly dependent on the reaction parameters. For instance, in a Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridines, optimization of the catalyst and acid promoter led to a significant increase in yield, with Bi(OTf)3 and p-TsOH·H2O proving to be an effective combination, affording the desired product in 97% yield under optimized conditions. nih.gov
Functionalization and Derivatization Strategies of the this compound Scaffold
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are common strategies for the functionalization of the imidazo[4,5-b]pyridine scaffold, allowing for the introduction of various substituents to modulate the physicochemical and biological properties of the molecule.
As previously discussed, N-alkylation of the imidazo[4,5-b]pyridine core is often achieved using alkyl halides in the presence of a base. The use of phase-transfer catalysis can facilitate these reactions. uctm.edu For example, the alkylation of 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines with allyl bromide or propargyl bromide using tetra-n-butylammonium bromide as a catalyst and potassium carbonate as a base in DMF provides the corresponding N-alkylated products in good yields. uctm.edu The reaction of 2-(substituted-phenyl)imidazo[4,5-b]pyridines with 4-chlorobenzyl bromide or butyl bromide under basic conditions (K2CO3 in DMF) also effectively yields N-alkylated derivatives. nih.gov
While specific examples of N-acylation of this compound were not prominent in the reviewed literature, this transformation is a standard method for derivatizing nitrogen-containing heterocycles. Typically, N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid generated during the reaction. The reactivity of the different nitrogen atoms on the imidazo[4,5-b]pyridine ring towards acylation would likely be influenced by their nucleophilicity and steric accessibility.
The table below provides examples of reagents and conditions used for the N-alkylation of related imidazo[4,5-b]pyridine systems.
| Substrate | Reagent | Base | Catalyst/Solvent | Product | Reference |
| 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines | Allyl bromide | K2CO3 | TBAB/DMF | N-allyl derivatives | uctm.edu |
| 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines | Propargyl bromide | K2CO3 | TBAB/DMF | N-propargyl derivatives | uctm.edu |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | 4-chlorobenzyl bromide | K2CO3 | DMF | N4/N3-chlorobenzyl derivatives | nih.gov |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | Butyl bromide | K2CO3 | DMF | N4/N3-butyl derivatives | nih.gov |
Introduction of Amino Side Chains and Other Substituents
The introduction of amino groups at the C2-position of the imidazo[4,5-b]pyridine core is a key strategy for generating derivatives with diverse biological activities. nih.gov A prevalent and effective method for this transformation involves a two-step sequence: C2-halogenation followed by a nucleophilic aromatic substitution (SNAr) with various primary and secondary amines. rsc.orgresearchgate.net This regioselective process provides a straightforward and operationally simple route to access a wide array of 2-amino-imidazo[4,5-b]pyridine derivatives. rsc.org
The general scheme proceeds by first activating the C2 position through halogenation, typically chlorination or bromination, of a protected imidazo[4,5-b]pyridine precursor. The subsequent substitution reaction with a desired amine displaces the halide to form the C-N bond, yielding the aminated product. This approach allows for the incorporation of a broad range of functionalized amino side chains. rsc.orgresearchgate.net
In a specific application, this methodology was used to synthesize a series of imidazo[4,5-b]pyridine compounds containing amino fragments, which were then evaluated for insecticidal activities. nih.gov For instance, compound 8n (5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine) demonstrated notable mortality against Nilaparvate lugens. nih.gov Similarly, compound 10a (5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine) showed high efficacy against Mythimna separata and Plutella xylostella. nih.gov These examples highlight the utility of introducing complex amino substituents to modulate the biological profile of the core scaffold.
Table 1: Examples of C2-Aminated Imidazo[4,5-b]pyridine Derivatives
| Compound | Structure | Application / Finding | Reference |
|---|---|---|---|
| 8n | 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine | Exhibited 46.85% mortality against N. lugens at 5 mg/L. | nih.gov |
| 10a | 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine | Exhibited 100.00% mortality against M. separata and P. xylostella at 1 mg/L. | nih.gov |
Modifications at Phenyl and Imidazole Ring Positions
Modifications to the peripheral phenyl and imidazole rings of the this compound scaffold are critical for fine-tuning its physicochemical and pharmacological properties. These modifications include introducing various substituents onto the 2-phenyl ring and alkylating the nitrogen atoms of the imidazole ring.
Modifications at the Phenyl Ring:
The synthesis of 2-(substituted-phenyl)imidazo[4,5-b]pyridines can be achieved by reacting 2,3-diaminopyridine with a correspondingly substituted benzaldehyde. nih.gov For example, reacting 2,3-diaminopyridine with Na₂S₂O₅ adducts of various benzaldehydes yields a range of 2-(substituted-phenyl)imidazo[4,5-b]pyridines. nih.gov This approach allows for the incorporation of diverse functional groups on the phenyl ring, which has been shown to influence the biological activity of the resulting compounds. nih.gov
Modifications at the Imidazole Ring:
Alkylation of the imidazole ring nitrogen is a common strategy to produce N-substituted derivatives. nih.govuctm.edu Studies have shown that the introduction of a methyl group at the N1-position can enhance the bioactivity of imidazo[4,5-b]pyridines. researchgate.net The alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines generally results in the formation of regioisomers, and the specific isomer formed can be influenced by the reaction conditions. nih.gov
Alkylation reactions using reagents like allyl bromide or propargyl bromide under phase-transfer catalysis conditions have been successfully employed to synthesize N-substituted imidazo[4,5-b]pyridines in good yields. uctm.edu For example, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have been alkylated with allyl bromide to yield N-allyl products. uctm.edu Similarly, the use of propargyl bromide leads to the corresponding N-propargyl derivatives. uctm.edu The choice of base and catalyst, such as potassium carbonate and tetra-n-butylammonium bromide (TBAB), is crucial for the efficiency of these reactions. uctm.edu
Table 2: Examples of Phenyl and Imidazole Ring Modifications
| Starting Material | Reagent(s) | Modification Type | Product Example | Reference |
|---|---|---|---|---|
| 2,3-diaminopyridine | Substituted Benzaldehyde | Phenyl Ring Substitution | 2-(Substituted-phenyl)imidazo[4,5-b]pyridine | nih.gov |
| 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide, K₂CO₃, TBAB | Imidazole N-Alkylation | 6-bromo-2-(2-nitrophenyl)-3-allyl-3H-imidazo[4,5-b]pyridine | uctm.edu |
These synthetic strategies provide a versatile toolkit for chemists to generate a library of this compound derivatives with tailored properties for various research applications.
Structure Activity Relationship Sar Studies of 5 Methyl 2 Phenyl 1h Imidazo 4,5 B Pyridine Derivatives
Impact of Substituent Position and Nature on Biological Activity Profiles
The biological activity of 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Key areas of modification that have been explored include the methyl group at position 5, the phenyl group at position 2, and the nitrogen atoms within the imidazole (B134444) ring.
Influence of the Methyl Group at Position 5
The presence of a methyl group at the C5 position of the imidazo[4,5-b]pyridine ring has been shown to be a significant determinant of biological activity, particularly in the realm of antibacterial agents. Research has indicated that the methyl group at this position can enhance the activity of these compounds against various bacterial strains. researchgate.net For instance, in a study combining a 2,6-diarylpiperidin-4-one core with the imidazo[4,5-b]pyridine ring, the presence of the C5-methyl group was found to boost activity against both Gram-positive and Gram-negative bacteria. researchgate.net This enhancement is thought to arise from favorable steric and electronic interactions with the target enzyme or receptor.
| Compound Modification | Target Bacteria | Observed Activity |
| Addition of C5-Methyl Group | Gram-positive & Gram-negative | Enhanced antibacterial activity researchgate.net |
Role of the Phenyl Group at Position 2
The phenyl group at the C2 position offers a prime site for modification to modulate the biological profile of this compound derivatives. The nature and position of substituents on this phenyl ring can dramatically alter the compound's potency and selectivity.
For example, the introduction of a chlorine atom at the para position of the phenyl ring has been observed to increase antibacterial activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net This suggests that an electron-withdrawing group at this position can be beneficial for antibacterial efficacy.
Conversely, in the context of antiviral activity against Bovine Viral Diarrhea Virus (BVDV), the presence of a fluorine atom on the 2-phenyl ring was associated with a decrease in activity. nih.gov This highlights the nuanced and target-dependent nature of SAR.
Furthermore, studies on the antiproliferative activity of related 2,6-disubstituted imidazo[4,5-b]pyridines have shown that a hydroxyl group at the para position of a phenyl ring at position 6 (structurally related to the 2-phenyl position) can significantly improve activity. nih.gov In contrast, methoxy-substituted derivatives displayed the lowest antiproliferative activity. nih.gov
| Phenyl Ring Substituent | Biological Target | Effect on Activity |
| para-Chloro | Bacteria | Increased researchgate.net |
| Fluorine | Bovine Viral Diarrhea Virus | Decreased nih.gov |
| para-Hydroxyl | Cancer Cell Lines | Increased Antiproliferative Activity nih.gov |
| Methoxy | Cancer Cell Lines | Decreased Antiproliferative Activity nih.gov |
Effects of Modifications on the Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole moiety within the this compound structure are key sites for chemical modification, such as N-alkylation and N-acylation. These modifications can significantly impact the physicochemical properties and, consequently, the biological activity of the compounds.
N-methylation of the imidazo[4,5-b]pyridine nucleus has been demonstrated to improve the antiproliferative activity of these derivatives. nih.gov This suggests that a small alkyl group on the imidazole nitrogen can lead to more favorable interactions with the biological target. The alkylation of the imidazo[4,5-b]pyridine core is, however, not always selective and can result in a mixture of monoalkylated and polyalkylated products. nih.gov
The position of the nitrogen atom within the pyridine (B92270) ring also plays a crucial role. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the position of the nitrogen atom in the pyridine nucleus has a significant impact on the enhancement of antiproliferative activity, especially for derivatives bearing amino side chains at position 2. researchgate.net
| Nitrogen Modification | Biological Activity | Observation |
| N-Methylation | Antiproliferative | Improved activity nih.gov |
| N-Alkylation | General | Can lead to a mixture of products nih.gov |
| Position of Pyridine Nitrogen | Antiproliferative | Significant impact on activity researchgate.net |
Pharmacophore Modeling and Design Considerations
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models can guide the design of new analogs with improved potency and selectivity.
A typical pharmacophore model for this class of compounds might include features such as:
Aromatic rings: The phenyl group at position 2 and the pyridine ring of the core structure often act as aromatic features, engaging in π-π stacking or hydrophobic interactions with the target.
Hydrogen bond donors and acceptors: The nitrogen atoms of the imidazole and pyridine rings can act as hydrogen bond acceptors, while the N-H of the imidazole can be a hydrogen bond donor. Substituents on the phenyl ring, such as hydroxyl groups, can also introduce additional hydrogen bonding capabilities.
By understanding the key pharmacophoric features, medicinal chemists can rationally design new derivatives that better fit the binding site of the target, leading to enhanced biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
QSAR studies on broader classes of imidazo[4,5-b]pyridine derivatives have been performed, for instance, to predict their anticancer potency. mdpi.com Such models typically use a variety of molecular descriptors, including:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, often represented by the logarithm of the partition coefficient (logP).
Topological descriptors: These are numerical values that describe the connectivity and branching of the atoms in a molecule.
A reliable QSAR model can provide valuable insights into the structural requirements for a particular biological activity and can be a powerful tool in the drug design and discovery process for novel this compound derivatives. For example, a QSAR study on pyridine derivatives for the treatment of cervical cancer demonstrated the utility of this approach in designing new, more efficient structures. chemrevlett.com
Preclinical Biological Evaluation and Mechanistic Investigations
In Vitro Assays for Target Identification and Validation
In vitro studies form the cornerstone of understanding the therapeutic potential of novel chemical entities. For the imidazo[4,5-b]pyridine class of compounds, these assays have been pivotal in identifying potential enzymatic and cellular targets.
While direct enzymatic inhibition data for 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine is not extensively documented, research on the broader imidazo[4,5-b]pyridine family highlights a potential for enzyme-targeted activity. For instance, derivatives of 2-phenyl-1H-imidazo[4,5-b]pyridine have been evaluated for their ability to inhibit enzymes such as α-glucosidase, which is relevant in the context of carbohydrate metabolism and type 2 diabetes. A series of these compounds displayed inhibitory activity against Baker's yeast α-glucosidase with IC50 values ranging from 13.5 to 93.7 µM. The structure-activity relationship studies suggested that the presence and position of hydroxyl groups on the phenyl ring were significant for the inhibitory potential.
Furthermore, other imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders. These findings suggest that the imidazo[4,5-b]pyridine scaffold can be tailored to target specific enzymes, although the specific inhibitory profile of the 5-methyl variant remains to be fully elucidated.
The structural similarity of the imidazo[4,5-b]pyridine core to purines suggests its potential to interact with various receptors. While specific binding affinity studies for this compound are limited, related imidazopyridine structures have been extensively studied for their interaction with central nervous system receptors, notably the GABAA receptor. For example, various imidazopyridine derivatives have been synthesized and evaluated for their binding affinity to both central and peripheral benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the GABAA receptor. These studies have shown that modifications to the imidazopyridine skeleton can lead to high affinity and selectivity for different receptor subtypes. Although these findings are for related but distinct molecular structures, they underscore the potential of the imidazo[4,5-b]pyridine scaffold to be developed into modulators of GABAA receptor activity.
Investigations into the cellular effects of imidazo[4,5-b]pyridine derivatives have revealed significant modulation of key biological pathways, particularly those involved in cell proliferation. A number of studies have demonstrated the antiproliferative activity of this class of compounds against a variety of human cancer cell lines.
For example, a series of 2,6-disubstituted imidazo[4,5-b]pyridines, which are structurally related to the compound of interest, have shown pronounced antiproliferative effects. In one study, an N-methyl substituted derivative with a p-hydroxy group on the phenyl ring exhibited strong activity against multiple cancer cell lines with IC50 values ranging from 1.45 to 4.25 μM. Mechanistic studies on this derivative indicated a cell cycle-phase-specific action, with an accumulation of cells in the G2/M phase.
While direct evidence of the modulation of immune system components or carbohydrate metabolism by this compound is scarce, the aforementioned α-glucosidase inhibitory activity of related compounds points towards a potential role in carbohydrate metabolism. Further research is necessary to explore these aspects specifically for the 5-methyl derivative.
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| p-hydroxy substituted derivative 13 | Multiple | 1.45–4.25 |
| N-methyl derivative 19 | Multiple | 1.45–1.90 |
This table is interactive. Click on the headers to sort the data.
In Vivo Efficacy Assessment in Preclinical Models (non-human, non-clinical)
The translation of in vitro findings to a whole-organism context is a critical step in preclinical evaluation. For the imidazo[4,5-b]pyridine scaffold, in vivo studies in non-human models have begun to provide insights into their therapeutic potential.
The antimicrobial properties of imidazo[4,5-b]pyridine derivatives have been investigated against a range of pathogens. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, some synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives were tested for their in vitro antibacterial activity, showing sensitivity in Gram-positive bacteria like Bacillus cereus and more resistance in Gram-negative bacteria such as Escherichia coli. Another study on amidino-substituted imidazo[4,5-b]pyridines found that while most tested compounds lacked antibacterial activity, one derivative showed moderate activity against E. coli. These findings indicate that the antimicrobial spectrum of imidazo[4,5-b]pyridines is dependent on their substitution patterns. The specific antimicrobial profile of this compound in model organisms has yet to be reported.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| CCT137690 |
Molecular Mechanisms of Action
The therapeutic potential of any compound is fundamentally linked to its molecular mechanism of action. For the imidazo[4,5-b]pyridine scaffold, its structural similarity to endogenous purines suggests that these compounds can interact with a variety of biological targets, including enzymes and receptors, thereby modulating their function and impacting cellular pathways. mdpi.com Investigations into this class of molecules aim to pinpoint these interactions and their downstream consequences.
Understanding how a compound physically interacts with its protein target is crucial for rational drug design and optimization. Techniques like molecular docking are frequently employed to predict and analyze these interactions at an atomic level.
While specific protein targets for this compound have not been fully elucidated, studies on analogous compounds have revealed key binding patterns. For instance, molecular docking studies on a series of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives identified them as inhibitors of the α-glucosidase enzyme. researchgate.net The interactions for a potent dihydroxy-substituted analogue were found to involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.net
Another significant analogue, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), has been shown through molecular docking simulations to bind to the ligand-binding domain (LBD) of the androgen receptor (AR). nih.gove-century.us This binding occurs in the same cavity as the native ligand, dihydrotestosterone (B1667394) (DHT), suggesting a competitive interaction mechanism. nih.gove-century.us
Table 1: Predicted Protein-Ligand Interactions for Imidazo[4,5-b]pyridine Analogues
| Analogue | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]pyridine | Human Intestinal Maltase-Glucoamylase | Asp1526, Asp1279, Phe1560 | Hydrogen Bond, π-π Stacking |
This table is based on data from molecular docking studies of analogue compounds.
Once a compound binds to its target protein, it can trigger a cascade of events known as a downstream signaling pathway. Elucidating this pathway is key to understanding the compound's ultimate effect on cellular function.
For the androgen receptor ligand PhIP, its interaction with the receptor leads to tangible downstream effects. In vitro assays in human prostate cancer cells have demonstrated that PhIP can increase the expression of the androgen receptor protein itself. nih.gove-century.us Furthermore, this interaction alters the receptor's activity, leading to changes in the expression of prostate-specific antigen (PSA) at both the mRNA and protein levels. nih.gove-century.us
In a different mechanistic context, studies on a 2,6-disubstituted N-methyl imidazo[4,5-b]pyridine derivative with antiproliferative properties revealed an impact on cell cycle progression. nih.gov Exposure of cancer cell lines to this compound resulted in a dose-dependent accumulation of cells in the G2/M phase, which implies an interference with the cellular machinery that governs cell division. nih.gov
Table 2: Observed Downstream Effects for Imidazo[4,5-b]pyridine Analogues
| Analogue | Cellular Effect | Downstream Marker/Event | Cell Lines |
|---|---|---|---|
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Altered AR Function | Increased AR protein expression; altered PSA mRNA and protein expression | LNCaP |
This table summarizes experimental findings for analogue compounds to illustrate potential downstream signaling effects.
For a compound to interact with an intracellular target, it must first be able to cross the cell membrane and reach the correct subcellular compartment. Cellular uptake and localization studies are performed to understand these characteristics.
Specific studies detailing the cellular uptake and subcellular distribution of this compound are not currently available. Such investigations would typically involve fluorescently tagging the molecule or using radiolabeling to track its movement into and within cells. The ability of a compound to permeate cells is a critical factor in its biological activity, particularly for targeting intracellular proteins like nuclear receptors or cytoplasmic enzymes. acs.org The physicochemical properties of the imidazo[4,5-b]pyridine scaffold, such as its lipophilicity and hydrogen bonding capacity, are expected to play a significant role in its ability to be absorbed by cells.
Computational and Theoretical Chemistry Applications
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics are powerful computational tools used to predict how a molecule like 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine might interact with biological targets, such as proteins or enzymes.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and other properties of molecules. Several studies have applied DFT to various imidazo[4,5-b]pyridine derivatives to understand their chemical behavior. mdpi.comresearch-nexus.netuctm.edu
X-ray Crystallography and Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. While the crystal structures of several imidazo[4,5-b]pyridine derivatives have been determined, providing valuable information on their bond lengths, angles, and intermolecular interactions in the solid state, a specific crystal structure for this compound has not been reported in the searched literature. research-nexus.netuctm.edu Such a study would confirm its molecular geometry and reveal its packing arrangement in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding and π-stacking.
Confirmation of Molecular Geometry and Conformation
Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining and confirming the three-dimensional structure of imidazo[4,5-b]pyridine derivatives. These calculations provide optimized molecular geometries, bond lengths, and bond angles in the gaseous phase, which can be compared with experimental data from techniques like X-ray crystallography.
For the imidazo[4,5-b]pyridine scaffold, theoretical calculations help to understand the planarity of the fused ring system and the torsional angles between the imidazopyridine core and its substituents, such as the phenyl group at the C2 position. The conformation of the molecule, particularly the rotation of the phenyl ring relative to the central heterocyclic system, is a key determinant of its biological activity, as it influences how the molecule fits into the binding pocket of a target protein. DFT computations can map the potential energy surface to identify the most stable, low-energy conformations. While specific DFT studies for this compound are not extensively detailed in available literature, the methodology is widely applied to this class of compounds to investigate global and local reactivity descriptors. uctm.edu
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, providing insights into the nature and extent of non-covalent interactions that stabilize the crystal packing.
The analysis generates several plots:
dnorm Surface: This plot visualizes close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.
Shape Index: This surface helps in identifying π-π stacking interactions, which typically appear as adjacent red and blue triangles. uctm.edu
For related imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has revealed the dominant role of specific interactions in stabilizing their crystal structures. uctm.edu Although data for the title compound is not specified, analysis of similar structures shows that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant contributors. uctm.edumdpi.comnih.gov These interactions are crucial for understanding the solid-state properties of the compound, including its solubility and stability.
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | Variable (Often High) | Represents contacts between hydrogen atoms, contributing significantly to the overall surface area. iucr.org |
| C···H / H···C | Substantial | Corresponds to C-H···π interactions and other van der Waals forces. iucr.org |
| N···H / H···N | Significant | Indicates the presence of classical or weak hydrogen bonds involving nitrogen atoms. nih.gov |
| O···H / H···O | Variable | Highlights hydrogen bonds involving oxygen, if present in the structure or co-crystallized solvent. mdpi.comiucr.org |
| C···C | Variable | Suggests the presence of π-π stacking interactions, important for crystal packing. nih.gov |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via In Silico Methods
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development. It allows for the virtual screening of compounds to assess their potential drug-likeness and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. Various online tools and software, such as SwissADME, pkCSM, and ADMETlab, are used for these predictions. researchgate.netnih.govmdpi.comnih.gov
These platforms calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. For compounds like this compound, these predictions help evaluate its potential as an orally available drug candidate. Key predicted parameters often include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and adherence to drug-likeness rules like Lipinski's Rule of Five. mdpi.comnih.gov Studies on similar imidazopyridine derivatives often show high predicted GI absorption and good bioavailability scores. researchgate.netnih.gov
| ADME Parameter | Predicted Property | Significance in Drug Development |
|---|---|---|
| Molecular Weight | Calculated based on molecular formula. | Influences solubility and permeability; typically <500 g/mol for oral drugs (Lipinski's Rule). |
| LogP (Lipophilicity) | Predicted partition coefficient between octanol (B41247) and water. | Affects absorption and distribution; values between 1 and 3 are often optimal. |
| Water Solubility | Predicted solubility in water. | Crucial for absorption and formulation; poor solubility can hinder bioavailability. mdpi.com |
| Gastrointestinal (GI) Absorption | Predicted percentage of absorption from the gut. | High GI absorption is desirable for orally administered drugs. researchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB. | Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs. mdpi.com |
| Bioavailability Score | An overall score based on multiple parameters. | Provides a quick assessment of the compound's potential to be a successful oral drug. mdpi.com |
Future Directions and Research Opportunities
Design of Novel 5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine Analogs with Enhanced Biological Activity
The design of novel analogs of this compound with enhanced biological activity is a key area of future research. This involves the systematic modification of the parent molecule and the study of the resulting structure-activity relationships (SAR). The goal is to identify specific structural features that lead to improved potency, selectivity, and pharmacokinetic properties.
Key strategies for the design of novel analogs include:
Substitution on the Phenyl Ring: The phenyl group at the 2-position offers a prime site for modification. The introduction of various substituents, such as electron-donating or electron-withdrawing groups, can significantly influence the electronic properties of the molecule and its interaction with biological targets. For instance, the addition of hydroxyl groups has been shown to be a contributing factor towards the inhibitory potential of similar compounds.
Bioisosteric Replacement: Replacing certain functional groups or ring systems with others that have similar physical or chemical properties (bioisosteres) can lead to improved biological activity or reduced toxicity. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with different target specificities.
| Modification Site | Substituent/Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Phenyl Ring at C2-position | Introduction of hydroxyl groups | Enhanced inhibitory potential against α-glucosidase | |
| Imidazo[4,5-b]pyridine Nitrogen | N-methylation | Improved antiproliferative activity | |
| Pyridine (B92270) Ring at C6-position | Introduction of a phenyl group via Suzuki coupling | Leads to potent antiproliferative agents |
Exploration of Additional Biological Targets and Pathways
While initial studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in areas such as cancer and infectious diseases, a vast landscape of biological targets remains to be explored. Future research should focus on screening this compound and its analogs against a wider range of biological targets to uncover new therapeutic applications.
Potential areas for exploration include:
Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have shown activity as kinase inhibitors, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Screening against a broad panel of kinases could identify novel inhibitors for various therapeutic targets.
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in a multitude of physiological processes, making them attractive drug targets.
Ion Channels: These membrane proteins play essential roles in nerve and muscle function, and their modulation can be beneficial in treating a range of disorders.
Enzyme Inhibition: Beyond kinases, there are many other enzyme families that could be targeted by imidazo[4,5-b]pyridine derivatives. For example, some analogs have shown inhibitory activity against α-glucosidase, suggesting potential applications in diabetes.
Elucidating the mechanism of action of active compounds is crucial. This involves identifying the specific molecular targets and the downstream signaling pathways that are affected. Techniques such as molecular docking, genetic knockdown, and proteomic profiling can be employed to unravel these mechanisms.
Development of Advanced Synthetic Routes for Scalable Production in Research Settings
The advancement of research on this compound and its analogs is contingent on the availability of efficient and scalable synthetic methods. While several synthetic routes to the imidazo[4,5-b]pyridine core have been reported, there is a continuous need for improvement.
Future efforts in synthetic chemistry should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki and Buchwald-Hartwig couplings have proven effective for the synthesis of substituted imidazo[4,5-b]pyridines. Further optimization of these methods can lead to higher yields and greater functional group tolerance.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. Developing more microwave-assisted protocols for the synthesis of this compound derivatives would be highly beneficial.
One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification can improve efficiency and reduce waste.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, making it an attractive approach for the larger-scale production of promising drug candidates.
| Synthetic Method | Advantages | Potential for Scalability | Reference |
|---|---|---|---|
| Palladium-Catalyzed Amide Coupling | Good yields, quick access to products with substitution at N1 and C2 | Moderate to High | |
| Microwave-Assisted Synthesis | Rapid, high-yielding, operationally simple | High | |
| Air Oxidative Cyclocondensation | Environmentally benign, one-step, excellent yields | High | |
| Reductive Cyclization | One-step synthesis from readily available starting materials | Moderate |
Application of this compound as a Chemical Probe
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein or pathway. Given the diverse biological activities of imidazo[4,5-b]pyridine derivatives, this compound and its analogs have the potential to be developed into valuable chemical probes.
To be an effective chemical probe, a compound should ideally possess:
High Potency: The compound should interact with its target at low concentrations to minimize off-target effects.
High Selectivity: The compound should interact with its intended target with significantly higher affinity than with other proteins.
A Known Mechanism of Action: The molecular target and the downstream consequences of its modulation should be well-characterized.
By developing derivatives of this compound that meet these criteria, researchers can create powerful tools to:
Validate new drug targets: By observing the phenotypic effects of a selective probe, researchers can gain confidence that modulating a particular target will have a therapeutic benefit.
Interrogate biological pathways: Chemical probes can be used to dissect the roles of specific proteins in complex signaling networks.
Facilitate drug discovery: A well-characterized chemical probe can serve as a starting point for the development of a clinical drug candidate.
Integration of Artificial Intelligence and Machine Learning in Imidazo[4,5-b]pyridine Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to various aspects of imidazo[4,5-b]pyridine research, from the design of new compounds to the prediction of their biological activities.
Applications of AI and ML in this field include:
De Novo Drug Design: Generative AI models can design novel imidazo[4,5-b]pyridine derivatives with desired properties, such as high predicted binding affinity for a specific target.
Virtual Screening: ML models can be trained to predict the biological activity of large libraries of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the discovery process.
SAR Analysis: Machine learning algorithms can help to identify complex patterns in structure-activity relationship data, providing insights that may not be apparent from traditional analysis.
The integration of AI and ML into the research and development of this compound and its analogs has the potential to significantly reduce the time and cost of bringing new therapies to the clinic.
Q & A
Q. Advanced Research Focus
- Liquid chromatography-mass spectrometry (LC-MS) : Quantifies adducts like N-(deoxyguanosin-8-yl)-5-methyl-2-phenylimidazo[4,5-b]pyridine in DNA, with a detection limit of ~0.1 ng/mL .
- Immunoassays : Polyclonal antibodies against imidazo[4,5-b]pyridine derivatives enable ELISA-based screening of urinary metabolites .
- Proteolytic digestion protocols : Optimized trypsin digestion isolates serum albumin adducts for LC-MS/MS analysis .
How do computational chemistry approaches like DFT aid in understanding the electronic properties and reactivity of this compound?
Advanced Research Focus
Density functional theory (DFT) studies on similar imidazo[4,5-b]pyridines reveal:
- Electron distribution : The methyl group at position 5 increases electron density on the pyridine ring, enhancing electrophilic substitution at position 7 .
- Reactivity predictions : HOMO-LUMO gaps (~4.5 eV) suggest moderate stability, while Fukui indices identify nucleophilic attack sites (e.g., position 2) .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies to predict solubility trends in DMSO or ethanol .
What strategies mitigate the formation of undesired by-products during the synthesis of this compound?
Q. Advanced Research Focus
- Reaction inhibitors : Polyphenols (e.g., quercetin) suppress oxidative side reactions by scavenging free radicals during condensation steps .
- Purification techniques : Flash chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from dimeric or oxidized by-products .
- Stoichiometric control : Limiting formaldehyde equivalents reduces cross-linking or polymerization, as observed in PhIP synthesis .
What key structural features of this compound influence its biological activity, and how can these be modified?
Q. Basic Research Focus
- Substituent effects : The methyl group at position 5 enhances lipophilicity (logP ~2.8), improving membrane permeability compared to unsubstituted analogs .
- Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl at position 4) increase DNA-binding affinity, as seen in related chlorinated derivatives .
- SAR studies : Replacing the phenyl group with pyridyl moieties alters receptor selectivity, as demonstrated in kinase inhibition assays .
How can isotope labeling and mass spectrometry track the metabolic pathways of this compound in vitro?
Q. Advanced Research Focus
- ¹³C/¹⁵N labeling : Stable isotopes incorporated during synthesis enable tracing of metabolic products (e.g., hydroxylated or glucuronidated derivatives) via high-resolution MS .
- Microsomal assays : Incubation with CYP1A2-expressing liver microsomes identifies phase I metabolites, while UDP-glucuronosyltransferase assays detect phase II conjugates .
- Data-independent acquisition (DIA) : MS/MS workflows with spectral libraries differentiate isobaric metabolites, improving pathway mapping accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
